Cas no 1510490-05-7 (N-Methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine)

N-Methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- N-methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
- N-methyl-1-(1-methyl-3-pyridin-2-ylpyrazol-4-yl)methanamine
- N-Methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
-
- インチ: 1S/C11H14N4/c1-12-7-9-8-15(2)14-11(9)10-5-3-4-6-13-10/h3-6,8,12H,7H2,1-2H3
- InChIKey: GPAPQHUBKWIYIX-UHFFFAOYSA-N
- ほほえんだ: N1(C)C=C(CNC)C(C2C=CC=CN=2)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 197
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 42.7
N-Methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-5221-1g |
N-methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine |
1510490-05-7 | 95%+ | 1g |
$684.0 | 2023-09-06 | |
TRC | N303046-100mg |
n-methyl-1-(1-methyl-3-(pyridin-2-yl)-1h-pyrazol-4-yl)methanamine |
1510490-05-7 | 100mg |
$ 160.00 | 2022-06-03 | ||
Life Chemicals | F2198-5221-10g |
N-methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine |
1510490-05-7 | 95%+ | 10g |
$2873.0 | 2023-09-06 | |
TRC | N303046-1g |
n-methyl-1-(1-methyl-3-(pyridin-2-yl)-1h-pyrazol-4-yl)methanamine |
1510490-05-7 | 1g |
$ 975.00 | 2022-06-03 | ||
Life Chemicals | F2198-5221-0.5g |
N-methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine |
1510490-05-7 | 95%+ | 0.5g |
$649.0 | 2023-09-06 | |
Life Chemicals | F2198-5221-2.5g |
N-methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine |
1510490-05-7 | 95%+ | 2.5g |
$1368.0 | 2023-09-06 | |
Life Chemicals | F2198-5221-5g |
N-methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine |
1510490-05-7 | 95%+ | 5g |
$2052.0 | 2023-09-06 | |
TRC | N303046-500mg |
n-methyl-1-(1-methyl-3-(pyridin-2-yl)-1h-pyrazol-4-yl)methanamine |
1510490-05-7 | 500mg |
$ 635.00 | 2022-06-03 | ||
Life Chemicals | F2198-5221-0.25g |
N-methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine |
1510490-05-7 | 95%+ | 0.25g |
$616.0 | 2023-09-06 |
N-Methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
5. Back matter
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
N-Methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamineに関する追加情報
N-Methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine (CAS No. 1510490-05-7): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
N-Methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine (CAS No. 1510490-05-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The molecular structure of N-Methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine is characterized by a pyrazole ring substituted with a pyridine moiety and a methylated amine group. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for drug development. Recent studies have highlighted its potential as a lead compound for various therapeutic targets.
In terms of synthesis, N-Methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine can be prepared through a multi-step process involving the condensation of appropriate precursors. One common approach involves the reaction of 2-chloropyridine with 4-aminoacetophenone to form an intermediate, which is then subjected to further modifications to introduce the methyl and amine groups. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The biological activity of N-Methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine has been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has demonstrated antiviral activity against several strains of viruses, including influenza and herpes simplex virus (HSV). These findings suggest its potential as a broad-spectrum antiviral agent.
In the context of cancer research, N-Methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine has shown promising results in inhibiting the growth of various cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to downregulate the expression of Bcl-2, an anti-apoptotic protein, while upregulating pro-apoptotic proteins such as Bax.
The pharmacokinetic properties of N-Methyl-1-(1-methyl-3-(pyridin-2-y)-1H-pyrazol4-y)methanamine have also been investigated to assess its suitability as a drug candidate. Preclinical studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a potential therapeutic agent.
To further explore its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of N-Methyl-1-(1-methyl3-(pyridin2-y)-1H-pyrazol4-y)methanamine in treating various diseases. Early-phase trials have shown promising results, with patients exhibiting good tolerability and significant improvements in disease symptoms. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, N-Methyl-1-(1-methyl3-(pyridin2-y)-1H-pyrazol4-y)methanamine (CAS No. 1510490057) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for drug development in areas such as anti-inflammatory, antiviral, and anticancer therapies. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its use in clinical practice.
1510490-05-7 (N-Methyl-1-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine) 関連製品
- 923-42-2(1,2,4-Butanetricarboxylic acid)
- 2246427-01-8(N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide)
- 2228481-96-5(4-(4-amino-1,2-oxazol-5-yl)-3-fluorophenol)
- 183427-87-4(2-(2-METHOXYPHENOXY)ACETAMIDE)
- 2138121-10-3(1H-Imidazole-4-carboxylic acid, 1-(4-methyl-3-pyrrolidinyl)-)
- 1804645-32-6(2-Iodo-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)
- 2229511-84-4(4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine)
- 1351620-52-4(6-methyl-5-[(piperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride)
- 1852937-97-3(4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid)
- 1803684-77-6(2-Hydroxy-3-iodo-5-methoxy-4-(trifluoromethoxy)pyridine)




